molecular formula C9H11NO2 B15145654 N-[(3-Ethoxyphenyl)methylidene]hydroxylamine CAS No. 90943-37-6

N-[(3-Ethoxyphenyl)methylidene]hydroxylamine

Cat. No.: B15145654
CAS No.: 90943-37-6
M. Wt: 165.19 g/mol
InChI Key: XPNGUTFZPFILTJ-UHFFFAOYSA-N
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Description

N-[(3-Ethoxyphenyl)methylidene]hydroxylamine is a chemical compound known for its unique structure and properties It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further linked to a hydroxylamine group through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Ethoxyphenyl)methylidene]hydroxylamine typically involves the condensation of 3-ethoxybenzaldehyde with hydroxylamine hydrochloride. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme is as follows:

3-Ethoxybenzaldehyde+Hydroxylamine HydrochlorideThis compound+HCl\text{3-Ethoxybenzaldehyde} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{this compound} + \text{HCl} 3-Ethoxybenzaldehyde+Hydroxylamine Hydrochloride→this compound+HCl

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent choice, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Ethoxyphenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: Reduction reactions can convert it into amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxylamine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted hydroxylamine derivatives.

Scientific Research Applications

N-[(3-Ethoxyphenyl)methylidene]hydroxylamine has found applications in several scientific domains:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3-Ethoxyphenyl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This interaction can trigger various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-Ethoxyphenyl)methylidene]hydroxylamine
  • N-[(4-Ethoxyphenyl)methylidene]hydroxylamine

Uniqueness

N-[(3-Ethoxyphenyl)methylidene]hydroxylamine is unique due to the specific positioning of the ethoxy group on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.

Properties

CAS No.

90943-37-6

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

N-[(3-ethoxyphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C9H11NO2/c1-2-12-9-5-3-4-8(6-9)7-10-11/h3-7,11H,2H2,1H3

InChI Key

XPNGUTFZPFILTJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C=NO

Origin of Product

United States

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